

# Fexapotide Triflutate: A Technical Overview of its Molecular Characteristics and Pro-Apoptotic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Fexapotide** triflutate (also known as NX-1207) is an investigational drug for the treatment of benign prostatic hyperplasia (BPH).[1][2] It is a first-in-class injectable protein designed to induce localized apoptosis (programmed cell death) in the prostate glandular epithelium, thereby reducing prostate volume and alleviating BPH symptoms.[3][4] This technical guide provides an in-depth overview of the molecular structure of **Fexapotide** triflutate, its mechanism of action, and the experimental methodologies used to characterize it, based on publicly available data.

## **Molecular Structure and Properties**

**Fexapotide** is a 17-amino acid peptide.[5] The triflutate salt form is the active pharmaceutical ingredient. Due to its size and flexibility, a definitive three-dimensional structure determined by methods such as X-ray crystallography or NMR spectroscopy is not currently available in the public domain. However, its primary structure and key physicochemical properties have been characterized.

## **Physicochemical Properties**



| Property            | Value                                                                       |
|---------------------|-----------------------------------------------------------------------------|
| Chemical Formula    | C100H168F15N27O35S                                                          |
| Molecular Weight    | 2625.63 g/mol                                                               |
| Amino Acid Sequence | lle-Asp-Gln-Gln-Val-Leu-Ser-<br>Arg-lle-Lys-Leu-Glu-lle-Lys-<br>Arg-Cys-Leu |
| CAS Number          | 1609252-56-3 (triflutate salt)                                              |
| Synonyms            | NX-1207, NX 1207                                                            |

## **Mechanism of Action: Induction of Apoptosis**

**Fexapotide** triflutate exerts its therapeutic effect by selectively inducing apoptosis in prostate glandular cells. This targeted cell death leads to a reduction in prostate volume without harming surrounding tissues such as nerves, bladder, rectum, and urethra. The mechanism is initiated by the activation of several key signaling pathways.

#### **Signaling Pathways**

Based on in vitro studies, **Fexapotide** triflutate stimulates the following pro-apoptotic signaling pathways in prostate glandular epithelial cells:

- Caspase Pathway: Activation of initiator and effector caspases is a central event in apoptosis. **Fexapotide** has been shown to activate caspases 7, 8, and 10, as well as caspase recruitment domains 6, 11, and 14, and the pro-apoptotic protein DIABLO.
- Tumor Necrosis Factor (TNF) Pathway: This pathway is a major regulator of inflammation and apoptosis. Fexapotide treatment leads to the activation of TNF1, TNFSF6, TNFSF8, TNFSF9, CD70 ligands, and receptors TNFRSF19L, TNFRSF25, along with TRAF proteins (TRAF2, TRAF3, TRAF4, TRAF6).
- B-cell lymphoma (BCL) Pathway: This family of proteins plays a critical role in regulating mitochondrial-mediated apoptosis. Fexapotide activates the pro-apoptotic BCL-2 family members BIK, HRK, BCL2L10, and BCL3.



The culmination of these signaling events is the selective loss of cell membrane integrity, mitochondrial metabolic arrest, DNA fragmentation, and ultimately, cell death and removal.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of fexapotide triflutate in outpatient medical treatment of male lower urinary tract symptoms associated with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexapotide triflutate: results of long-term safety and efficacy trials of a novel injectable therapy for symptomatic prostate enlargement PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective evaluation of fexapotide triflutate injection treatment of Grade Group 1 prostate cancer: 4-year results PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. WO2020231777A1 Method of treating lower urinary tract symptoms with fexapotide triflutate Google Patents [patents.google.com]
- To cite this document: BenchChem. [Fexapotide Triflutate: A Technical Overview of its Molecular Characteristics and Pro-Apoptotic Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062901#molecular-structure-of-fexapotide-triflutate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com